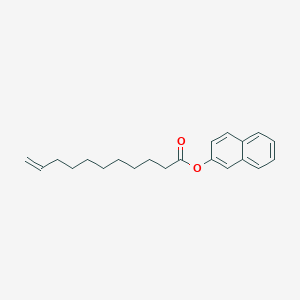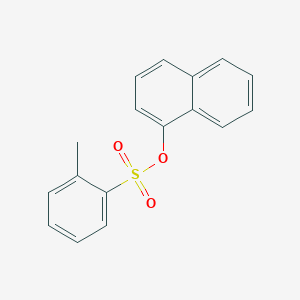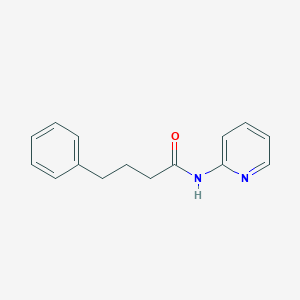
4-phenyl-N-(2-pyridinyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-phenyl-N-(2-pyridinyl)butanamide is an aromatic amide.
Applications De Recherche Scientifique
1. Inhibitory Potential and Drug Development
Research has shown that various derivatives of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides, a class that includes compounds similar to 4-phenyl-N-(2-pyridinyl)butanamide, have significant inhibitory potential against Mushroom tyrosinase. These compounds have been found to be biologically active, with certain derivatives exhibiting strong inhibitory properties. This suggests potential applications in the development of depigmentation drugs with minimal side effects (Raza et al., 2019).
2. Agonistic Properties in Cannabinoid Receptors
A study on the replacement of the phenyl ring in cannabinoid receptor ligands with a pyridine ring led to the discovery of novel CB2 ligands, including a compound related to 4-phenyl-N-(2-pyridinyl)butanamide. This compound was identified as a potent and selective CB2 agonist, demonstrating efficacy in a rat model of neuropathic pain (Chu et al., 2009).
3. Antifungal Activities
N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides, structurally related to 4-phenyl-N-(2-pyridinyl)butanamide, have been tested for antifungal activities against various fungi. Some of these compounds showed significant activities against specific fungi, indicating their potential as fungicidal agents (Lee et al., 1999).
4. Anticonvulsant Properties
Research into hybrid compounds derived from butanamides, including structures similar to 4-phenyl-N-(2-pyridinyl)butanamide, has yielded new anticonvulsant agents. These compounds have shown broad spectra of activity in preclinical seizure models, with some demonstrating superior safety profiles compared to clinically relevant antiepileptic drugs (Kamiński et al., 2015; Kamiński et al., 2016).
5. Application in Photovoltaic Cells
A pyridinyl-functionalized ionic liquid, structurally related to 4-phenyl-N-(2-pyridinyl)butanamide, has been used as an additive in dye-sensitized solar cells (DSSCs). This application enhanced the overall power conversion efficiency and long-term stability of the DSSCs, indicating the potential of such compounds in photovoltaic technology (Xu et al., 2013).
Propriétés
Nom du produit |
4-phenyl-N-(2-pyridinyl)butanamide |
|---|---|
Formule moléculaire |
C15H16N2O |
Poids moléculaire |
240.3 g/mol |
Nom IUPAC |
4-phenyl-N-pyridin-2-ylbutanamide |
InChI |
InChI=1S/C15H16N2O/c18-15(17-14-10-4-5-12-16-14)11-6-9-13-7-2-1-3-8-13/h1-5,7-8,10,12H,6,9,11H2,(H,16,17,18) |
Clé InChI |
BNDUSXZNAHWOMA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC=N2 |
SMILES canonique |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC=N2 |
Solubilité |
36 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



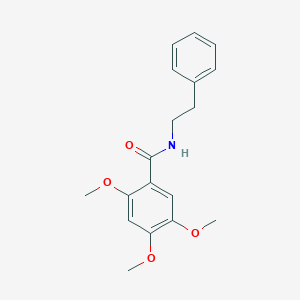

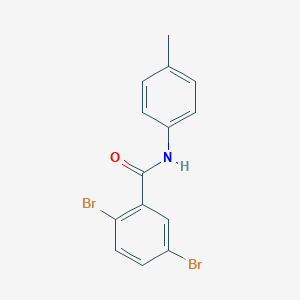
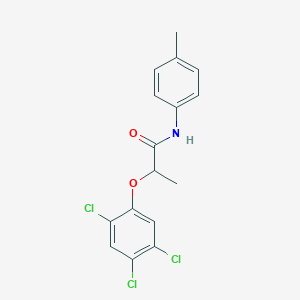





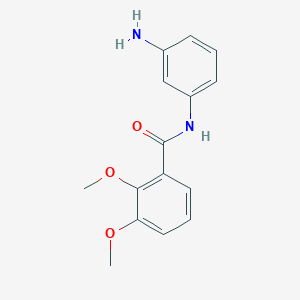

![2-ethyl-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B311021.png)
